molecular formula C8H4Cl2N2O3 B12308547 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole

Cat. No.: B12308547
M. Wt: 247.03 g/mol
InChI Key: WBCHIYVFBIFEBR-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms within its structure

Properties

Molecular Formula

C8H4Cl2N2O3

Molecular Weight

247.03 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-7-11-5-1-4(10)2-6(12(13)14)8(5)15-7/h1-2H,3H2

InChI Key

WBCHIYVFBIFEBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)CCl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole typically involves the nitration of 5-chloro-2-(chloromethyl)benzoxazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 5-Chloro-2-(aminomethyl)-7-nitrobenzoxazole.

    Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
  • 5-Chloro-2-methyl-4-isothiazolin-3-one
  • 2-Methyl-1,2-thiazol-3(2H)-one

Uniqueness

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole is unique due to its combination of a nitro group and a chloromethyl group within a benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-Chloro-2-(chloromethyl)-7-nitrobenzoxazole (CCMNB) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

CCMNB features a benzoxazole ring system with chlorine and nitro substituents, which are known to enhance biological activity. The molecular formula for CCMNB is C₈H₅Cl₂N₃O₃, with a molecular weight of approximately 247.035 g/mol. The presence of halogen atoms often correlates with increased lipophilicity and improved interaction with biological targets.

Anticancer Activity

Benzoxazole derivatives, including those structurally related to CCMNB, have been investigated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways . The nitro group in CCMNB may also play a role in enhancing its cytotoxic effects against various cancer cell lines.

The biological mechanisms underlying the activity of CCMNB are not fully elucidated but are expected to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Potential binding to nucleic acids, leading to disruption of replication processes.
  • Cell Membrane Disruption : Alteration of membrane integrity in microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazole derivatives, providing insights into their pharmacological potential:

  • Antimicrobial Efficacy : A study evaluated a series of chlorinated benzoxazole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting that the introduction of halogens significantly enhances antimicrobial properties .
  • Cytotoxicity Profiles : Research on structurally similar compounds revealed that certain derivatives exhibited low cytotoxicity while maintaining high antibacterial efficacy against resistant strains . This suggests that CCMNB could be a candidate for further development as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzoxazole derivatives indicate that modifications at the chloromethyl position can influence both potency and selectivity towards specific biological targets .

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